molecular formula C24H27NO3 B4806778 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline

Cat. No.: B4806778
M. Wt: 377.5 g/mol
InChI Key: NVEJWIFDPKLLOW-XBXARRHUSA-N
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Description

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline is a complex organic compound with a unique structure that combines a quinoline core with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activation of certain transcription factors, such as STAT3, which are involved in inflammatory and cancer-related pathways . This inhibition can lead to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.

Properties

IUPAC Name

8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-4-8-19-12-14-21(23(17-19)26-3)27-15-5-6-16-28-22-10-7-9-20-13-11-18(2)25-24(20)22/h4,7-14,17H,5-6,15-16H2,1-3H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEJWIFDPKLLOW-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=C(C=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=C(C=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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